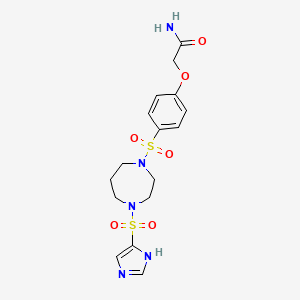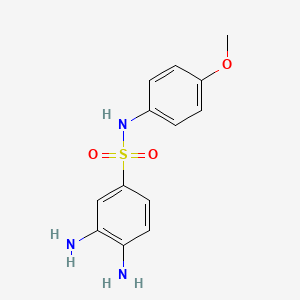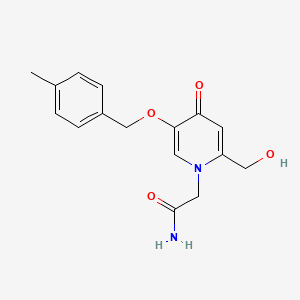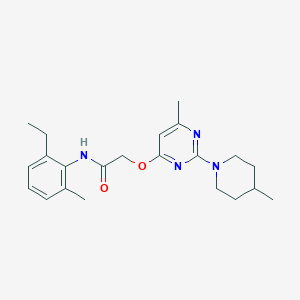![molecular formula C20H17F3N2O3 B2760426 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421442-80-9](/img/structure/B2760426.png)
4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C20H17F3N2O3. It has a molecular weight of 390.362.Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
Research on compounds structurally related to 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide has focused on synthesis techniques and structural analysis. Studies have detailed the synthesis of related aromatic compounds, exploring stereo-specific synthesis methods and the effects of different substituents on the compound's properties. For instance, research on the synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates has provided insights into alternative procedures for obtaining structurally related compounds, highlighting the importance of stereochemistry in synthesis processes (Cativiela, Villegas, & Nelendez, 1986). Additionally, the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides, achieved under metal-free conditions, showcases advancements in forming benzoxazole products, indicating the potential for creating complex molecules through innovative reactions (Yu, Ma, & Yu, 2012).
Photoelectron Spectroscopy for Biological Activity Analysis
The use of photoelectron spectroscopy to analyze biologically active molecules, including compounds with benzamide and acetamido groups, underscores the role of electronic structure in determining biological activity. This approach emphasizes the interaction between the benzene ring and amidic groups, providing a foundation for understanding the molecular features responsible for the biological effects of related compounds (Klasinc, Novák, Sabljic, & McGlynn, 2009).
Anticonvulsant Activity and Molecular Features
Research into the crystal structure and stereochemistry of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed insights into the molecular features likely responsible for anticonvulsant activities. By comparing these structures to known anticonvulsants like phenytoin, studies have identified specific molecular features, such as the orientation of amide groups and the presence of hydrophilic and hydrophobic areas, which could be key to their biological activity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Advanced Oxidation Chemistry for Drug Analysis
The advanced oxidation chemistry of paracetamol, a compound related to this compound through its acetamido group, has been explored to understand its degradation pathways and the generation of nitrogenous by-products. This research is crucial for assessing the environmental impact of pharmaceutical compounds and their breakdown products, highlighting the significance of advanced oxidation processes in drug analysis and environmental chemistry (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound acts as a potent inhibitor of necroptosis by targeting both RIPK1 and RIPK3 kinases . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The compound affects the necroptosis pathway, which is involved in various diseases, including inflammatory, infectious, and degenerative diseases . By inhibiting RIPK1 and RIPK3, it prevents the formation of necrosomes, thereby inhibiting necroptosis .
Pharmacokinetics
The compound exhibits favorable and drug-like pharmacokinetic properties. It has an oral bioavailability of 25.2% in rats , indicating a significant portion of the administered dose is able to reach the systemic circulation.
Result of Action
The inhibition of necroptosis by this compound can have significant therapeutic effects. For instance, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death at a dose of 5 mg/kg .
Propiedades
IUPAC Name |
4-acetamido-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-14(26)25-17-9-7-15(8-10-17)19(27)24-11-2-3-12-28-18-6-4-5-16(13-18)20(21,22)23/h4-10,13H,11-12H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMTYGLMLCMQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)


![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)
